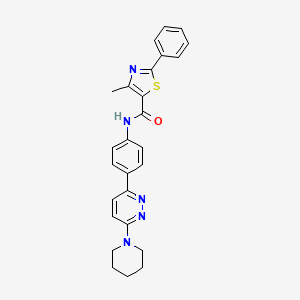
4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a carboxamide, a phenyl group, a pyridazine, and a piperidine . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The compound has several distinct structural features. One is the ‘5 atoms regulation’, which could refer to a specific arrangement or bonding of five atoms in the molecule . Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
One significant application of related thiazole compounds is as inhibitors of the Glycine Transporter 1 (GlyT1). For example, Yamamoto et al. (2016) identified a compound structurally similar to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, which exhibited potent GlyT1 inhibitory activity and improved cerebrospinal fluid (CSF) concentration of glycine in rats, suggesting potential implications in central nervous system disorders (Yamamoto et al., 2016).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been researched for their antituberculosis activity. A study by Jeankumar et al. (2013) found that certain thiazole derivatives showed promising activity against Mycobacterium tuberculosis, indicating the potential use of similar compounds in antituberculosis therapy (Jeankumar et al., 2013).
Antifungal and Antimicrobial Activities
Compounds analogous to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have demonstrated notable antifungal and antimicrobial properties. Nam et al. (2011) synthesized derivatives showing potential antifungal activity against Phytophthora capsici, suggesting their use in controlling phytopathogenic diseases (Nam et al., 2011). Additionally, Abdelhamid et al. (2010) reported the antimicrobial effectiveness of thiazole derivatives, reinforcing the potential of similar compounds in antimicrobial applications (Abdelhamid et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Thiazole derivatives, like the compound , have been shown to possess anti-angiogenic and DNA cleavage properties, which are crucial in cancer research and treatment. Kambappa et al. (2017) synthesized novel piperidine analogues that exhibited significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Similar compounds have been explored for their role in inhibiting soluble epoxide hydrolase, an enzyme involved in various physiological processes. Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, which could be useful for studying disease models due to their target engagement (Thalji et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMQAKMQCIVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
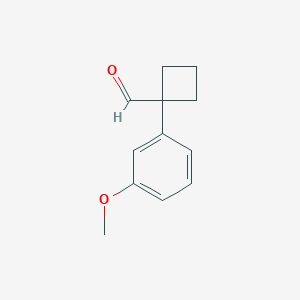
![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)
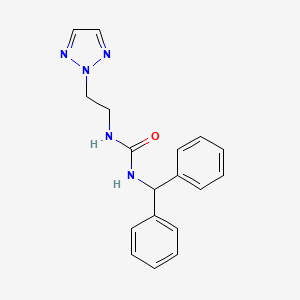
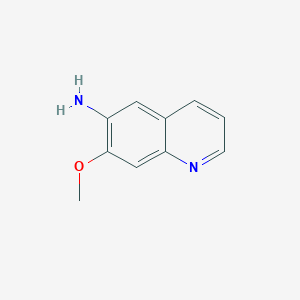
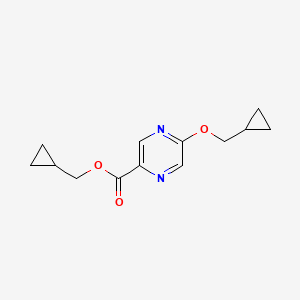
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)
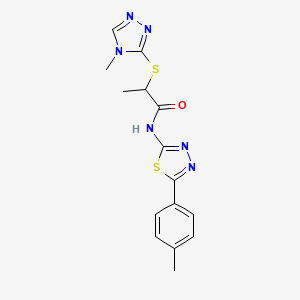
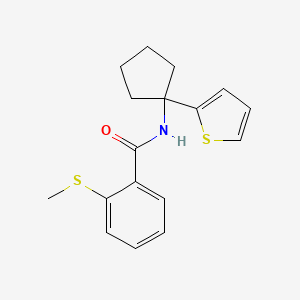
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)